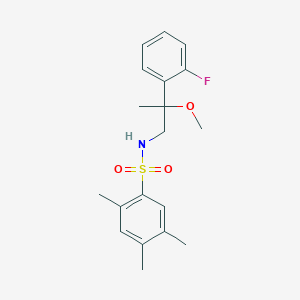

N-(2-(2-fluorophenyl)-2-methoxypropyl)-2,4,5-trimethylbenzenesulfonamide

CAS No.: 1797089-52-1

Cat. No.: VC4556975

Molecular Formula: C19H24FNO3S

Molecular Weight: 365.46

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1797089-52-1 |

|---|---|

| Molecular Formula | C19H24FNO3S |

| Molecular Weight | 365.46 |

| IUPAC Name | N-[2-(2-fluorophenyl)-2-methoxypropyl]-2,4,5-trimethylbenzenesulfonamide |

| Standard InChI | InChI=1S/C19H24FNO3S/c1-13-10-15(3)18(11-14(13)2)25(22,23)21-12-19(4,24-5)16-8-6-7-9-17(16)20/h6-11,21H,12H2,1-5H3 |

| Standard InChI Key | RDJUZQQQEGJACD-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C)(C2=CC=CC=C2F)OC)C |

Introduction

N-(2-(2-fluorophenyl)-2-methoxypropyl)-2,4,5-trimethylbenzenesulfonamide is a complex organic compound with the CAS number 1797089-52-1. It belongs to the sulfonamide class of compounds, which are known for their diverse biological activities, including antimicrobial and anticancer properties. This compound is characterized by its molecular formula, C19H24FNO3S, and its structural components include a sulfonamide group linked to a 2,4,5-trimethylbenzene ring and a 2-fluorophenyl group attached to a methoxypropyl chain.

Synthesis

The synthesis of N-(2-(2-fluorophenyl)-2-methoxypropyl)-2,4,5-trimethylbenzenesulfonamide typically involves a multi-step process:

-

Preparation of the Sulfonamide Core: This involves reacting 2,4,5-trimethylbenzenesulfonyl chloride with an appropriate amine.

-

Introduction of the 2-Fluorophenyl Group: This can be achieved through alkylation reactions using a suitable 2-fluorophenyl derivative.

-

Formation of the Methoxypropyl Linker: This step involves the reaction with a methoxypropyl halide or its equivalent.

Research Findings and Future Directions

Given the lack of specific research findings on this compound, future studies should focus on:

-

In Vitro and In Vivo Testing: To assess its potential anticancer or antimicrobial activities.

-

Metabolic Stability: Evaluating how the compound is metabolized in the body to ensure it remains effective.

-

Toxicity Studies: Assessing its safety profile to ensure it is suitable for further development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume